3',4-O-Dimethylcedrusin

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4-O-Dimethylcedrusin typically involves the methylation of cedrusin. Cedrusin can be obtained from natural sources or synthesized through various organic reactions. The methylation process usually employs methylating agents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods: Industrial production of 3’,4-O-Dimethylcedrusin is not extensively documented. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3’,4-O-Dimethylcedrusin can undergo several types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: Reduction reactions can potentially reduce any carbonyl groups back to hydroxyl groups.

Substitution: The aromatic rings in 3’,4-O-Dimethylcedrusin can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products:

Oxidation: Products may include aldehydes or ketones.

Reduction: Products typically include alcohols.

Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

3',4-O-Dimethylcedrusin exhibits significant antioxidant activity, which is crucial in combating oxidative stress linked to various diseases. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.

Anticancer Activity

Research indicates that this compound possesses anticancer properties, inhibiting the growth of various cancer cell lines. For instance, a study reported that this compound showed cytotoxic effects on HeLa and KB cell lines with IC50 values ranging from 2.03 to 19.73 µM, indicating its potential as a therapeutic agent in cancer treatment . The mechanism behind this activity may involve the induction of apoptosis and modulation of cell cycle progression.

Immunomodulatory Effects

The compound has been linked to immunomodulatory activities, which enhance the immune response against pathogens and tumors. A review highlighted its role in stimulating wound healing processes, suggesting that it could be beneficial in treating injuries and inflammatory conditions . The immunomodulatory effects are attributed to its ability to modulate cytokine production and enhance macrophage activity.

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in several studies. It can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response. This makes it a candidate for managing inflammatory diseases, including arthritis and other chronic inflammatory conditions .

Dermatological Applications

In dermatology, this compound has shown promise for its wound healing properties. It is part of formulations aimed at enhancing skin repair and reducing inflammation associated with skin injuries or conditions such as psoriasis . Its application in topical treatments could leverage its antioxidant and anti-inflammatory effects to improve skin health.

Potential in Nutraceuticals

Given its bioactive properties, this compound is being explored for its potential use in nutraceuticals. The compound's ability to provide health benefits through dietary supplementation positions it as an attractive option for promoting overall health and wellness .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 3’,4-O-Dimethylcedrusin involves its interaction with cellular pathways that promote wound healing. It stimulates the formation of fibroblasts and collagen, which are crucial for tissue repair . The molecular targets include various growth factors and signaling pathways involved in cell proliferation and differentiation.

Vergleich Mit ähnlichen Verbindungen

3’,4-O-Dimethylcedrusin is unique due to its specific methylation pattern, which enhances its bioactivity compared to other lignans. Similar compounds include:

Cedrusin: The non-methylated precursor of 3’,4-O-Dimethylcedrusin.

Korbein-A and Korbein-B: Other lignans found in Dragon’s Blood with similar wound healing properties.

4-O-Methyldihydrodehydrodiconiferyl alcohol: Another lignan with comparable chemical structure and bioactivity.

Biologische Aktivität

3',4-O-Dimethylcedrusin is a lignan compound primarily isolated from various plant species, including Croton lechleri and Faramea multiflora. Its chemical structure is represented as CHO. This compound has garnered attention for its diverse biological activities, particularly in the fields of cytotoxicity, antioxidant properties, and potential therapeutic applications.

Cytotoxicity

This compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported its IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| KB | 2.03 |

| MCF-7 | 3.77 |

| A549 | 10.32 |

These findings indicate that this compound has moderate to strong cytotoxicity, making it a candidate for further investigation in cancer therapeutics .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that this compound contributes to the inhibition of oxidative stress markers through various mechanisms, including the scavenging of free radicals. In vitro assays demonstrated that it effectively reduced lipid peroxidation and exhibited a high total antioxidant capacity compared to standard antioxidants .

Anti-inflammatory Effects

Emerging studies suggest that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of prostaglandin E2 (PGE2) in RAW264.7 cells stimulated by lipopolysaccharides (LPS), indicating its potential role in modulating inflammatory responses . This activity is crucial for developing treatments for inflammatory diseases.

Study on Wound Healing

In a clinical context, a study investigated the effects of topical application of plant fractions containing this compound on skin wound healing. The results indicated that the compound could enhance wound healing by stimulating collagen synthesis and promoting reepithelialization. The study emphasized the need for standardized methodologies in future research to validate these findings .

Mechanistic Insights

Research into the mechanisms of action revealed that this compound's biological activities might be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it appears to influence pathways related to oxidative stress and inflammation, which are critical in cancer progression and wound healing processes .

Eigenschaften

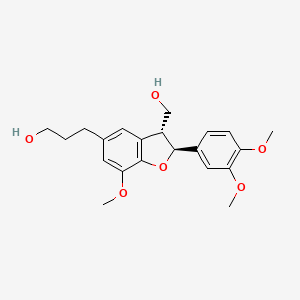

IUPAC Name |

3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPCDEDIFJYIPT-OXJNMPFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155455 | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127179-41-3 | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127179413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.